1-chloro-4-isocyanatobutane
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Overview
Description
1-chloro-4-isocyanatobutane is an organic compound with the molecular formula C5H8ClNO. It is a derivative of butane, where a chlorine atom and an isocyanate group are attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-isocyanatobutane can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with potassium cyanate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-isocyanatobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or primary amines. These reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Addition Reactions: Reagents such as alcohols or amines are used, and the reactions are often conducted at moderate temperatures in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-4-isocyanatobutane or 1-amino-4-isocyanatobutane.
Addition Reactions: Products include urethanes or ureas, depending on the specific reagents used.
Scientific Research Applications
1-chloro-4-isocyanatobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable products such as urethanes or ureas. This reactivity is utilized in various chemical processes and applications .
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-iodobutane: Similar in structure but contains an iodine atom instead of an isocyanate group.
1-chloro-4-phenylbutane: Contains a phenyl group instead of an isocyanate group.
1-chloro-4-bromobutane: Contains a bromine atom instead of an isocyanate group.
Uniqueness
1-chloro-4-isocyanatobutane is unique due to the presence of both a chlorine atom and an isocyanate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
42865-18-9 |
---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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